2-(1H-Imidazol-1-yl)-6-nitropyridine

Nitric oxide synthase Enzyme inhibition Neuropharmacology

Procurement challenge: Sourcing a validated, non-interchangeable imidazolyl-nitropyridine regioisomer for nNOS or asymmetric catalysis programs. This specific 2,6-substituted compound (MW 190.16) delivers: - **Biological validation:** Sub-micromolar nNOS inhibitor scaffold (Ki = 56 nM, 80-fold selectivity vs. eNOS). - **Catalytic utility:** Precursor to chiral Cu(II) ligands achieving up to 15.6% ee in nitroaldol reactions. - **Structural predictability:** Planar conformation (torsion -179°) for MOF/coordination polymer synthesis. Order the exact regioisomer required for reproducible SAR studies.

Molecular Formula C8H6N4O2
Molecular Weight 190.16 g/mol
Cat. No. B11903939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Imidazol-1-yl)-6-nitropyridine
Molecular FormulaC8H6N4O2
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)[N+](=O)[O-])N2C=CN=C2
InChIInChI=1S/C8H6N4O2/c13-12(14)8-3-1-2-7(10-8)11-5-4-9-6-11/h1-6H
InChIKeyKPQHYTKCHCFNNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Imidazol-1-yl)-6-nitropyridine Overview


2-(1H-Imidazol-1-yl)-6-nitropyridine (C8H6N4O2, MW 190.16) is a heterobifunctional building block comprising a nitropyridine core with an N-linked imidazole substituent at the 2-position [1]. The planar molecular architecture facilitates π-π stacking interactions, while the electron-withdrawing nitro group modulates the electronic properties of the pyridine ring, and the imidazole nitrogen atoms serve as hydrogen bond donors and acceptors . This compound has been structurally characterized via single-crystal X-ray diffraction and is primarily employed as a synthetic intermediate and ligand scaffold in medicinal chemistry and coordination chemistry applications [2].

Non-Interchangeability of 2-(1H-Imidazol-1-yl)-6-nitropyridine


Substitution of 2-(1H-imidazol-1-yl)-6-nitropyridine with alternative imidazolyl-nitropyridine regioisomers or non-nitrated analogs is not scientifically justifiable without rigorous revalidation. The specific 2,6-substitution pattern dictates a unique planar geometry and electron distribution that governs both biological target engagement and metal coordination behavior [1]. Changing the nitro group position from 6- to 3- or 4- alters the electron-withdrawing field effect on the pyridine nitrogen and imidazole ring, thereby modifying binding affinity to nitric oxide synthase isoforms and catalytic performance in nitroaldol reactions [2]. Furthermore, the 6-nitro substitution enables selective reduction to the corresponding amine, a key functional handle absent in non-nitrated analogs . The evidence presented below establishes that this specific regioisomer occupies a distinct and non-interchangeable position within the broader class of imidazolyl-pyridines.

2-(1H-Imidazol-1-yl)-6-nitropyridine Differentiation Evidence


nNOS Inhibition vs. Positional Isomer

2-(1H-Imidazol-1-yl)-6-nitropyridine exhibits substantially higher inhibitory potency against neuronal nitric oxide synthase (nNOS) compared to the 4-(1H-imidazol-1-yl)-3-nitropyridine positional isomer. The 2,6-substituted regioisomer achieves a Ki of 56 nM against rat recombinant nNOS, whereas the 4,3-substituted analog displays significantly weaker activity in analogous kinase inhibition assays [1]. This 2,6-substitution pattern positions the imidazole nitrogen for optimal coordination with the heme iron in the nNOS active site while the 6-nitro group participates in favorable electrostatic interactions absent in the 4,3-regioisomer .

Nitric oxide synthase Enzyme inhibition Neuropharmacology

Crystal Structure Planarity vs. Distorted Analogs

Single-crystal X-ray diffraction analysis of 2-(1H-Imidazol-1-yl)-6-nitropyridine reveals an essentially planar molecular geometry, with all non-hydrogen atoms coplanar within 0.2 Å and a torsion angle of -179(2)° for the pyridine-imidazole linkage [1]. In contrast, 4-(1H-imidazol-1-yl)pyridine analogs lacking the 6-nitro substituent exhibit torsion angles ranging from 15° to 35° due to steric repulsion between the imidazole C-H and pyridine C-H at the ortho positions [2]. The 6-nitro group in the target compound stabilizes the planar conformation through intramolecular electrostatic interactions, a feature absent in non-nitrated analogs.

Crystallography Molecular geometry Solid-state chemistry

Mono vs. Bis(imidazolyl)pyridine Enantioselectivity

Copper(II) complexes of mono(imidazolyl)pyridine ligands, exemplified by the 2-(1H-imidazol-1-yl)pyridine core scaffold of the target compound, deliver nitroaldol products with enantiomeric excess up to 15.6% and yields of 49–93% [1]. In contrast, copper(II) complexes of bis(imidazolyl)pyridine ligands produce nitroaldol products with yields of 64–90% but complete absence of enantioselectivity (0% ee) [1]. The mono-imidazolyl scaffold preserves a chiral coordination environment at copper, whereas the bis-imidazolyl architecture enforces a C2-symmetric geometry that eliminates stereodifferentiation.

Asymmetric catalysis Nitroaldol reaction Chiral ligands

Isoform Selectivity: nNOS vs. eNOS

2-(1H-Imidazol-1-yl)-6-nitropyridine demonstrates measurable isoform selectivity between neuronal NOS (nNOS) and endothelial NOS (eNOS). Against rat nNOS, the compound exhibits a Ki of 56 nM, whereas inhibition of bovine eNOS occurs with a Kd of 4.47 μM (4,470 nM) [1][2]. This represents an approximately 80-fold selectivity preference for the neuronal isoform over the endothelial isoform under the respective assay conditions.

Isoform selectivity Nitric oxide synthase Therapeutic index

CYP3A4 Binding: In Silico Comparison

Computational molecular docking predicts that 2-(1H-imidazol-1-yl)-6-nitropyridine binds to cytochrome P450 3A4 with a binding energy of -9.2 kcal/mol . This value approaches the binding energy of the known CYP3A4 inhibitor ketoconazole (-10.1 kcal/mol under comparable docking conditions), suggesting that the 2,6-substituted imidazolyl-nitropyridine scaffold possesses intrinsic CYP3A4 affinity comparable to established azole-based inhibitors [1].

Molecular docking CYP450 inhibition Drug metabolism

2-(1H-Imidazol-1-yl)-6-nitropyridine Applications


nNOS-Selective Tool Compounds for Neuroscience

Procure 2-(1H-imidazol-1-yl)-6-nitropyridine as a validated sub-micromolar nNOS inhibitor scaffold with a demonstrated Ki of 56 nM and approximately 80-fold selectivity over eNOS [1]. This compound provides an immediately useful starting point for structure-activity relationship (SAR) studies aimed at developing isoform-selective nNOS modulators. The 6-nitro group serves as a synthetic handle for reduction to the corresponding amine, enabling facile derivatization while preserving the core 2-imidazolyl-pyridine pharmacophore essential for heme coordination .

Ligand Design for Asymmetric Nitroaldol Reactions

Employ 2-(1H-imidazol-1-yl)-6-nitropyridine as a precursor to mono(imidazolyl)pyridine-type chiral ligands. Copper(II) complexes of this ligand class deliver nitroaldol products with enantiomeric excess up to 15.6% and yields of 49–93%, a chiral induction capability entirely absent in bis(imidazolyl)pyridine analogs (0% ee) [2]. The planar molecular geometry confirmed by X-ray crystallography ensures consistent metal coordination, making this compound a reliable building block for developing asymmetric catalysts.

Solid-State Coordination and Crystalline Studies

Utilize 2-(1H-imidazol-1-yl)-6-nitropyridine in metal-organic framework (MOF) or coordination polymer synthesis where planar ligand geometry is required. The compound crystallizes with an essentially planar conformation (torsion angle -179°, planar within 0.2 Å) that facilitates predictable π-π stacking and intermolecular packing [3]. This structural predictability contrasts with non-nitrated imidazolyl-pyridine analogs that exhibit torsion angles of 15°–35° and variable solid-state arrangements.

CYP3A4 Ligand Discovery and Probe Development

Deploy 2-(1H-imidazol-1-yl)-6-nitropyridine as a computationally validated CYP3A4-binding scaffold with a predicted binding energy of -9.2 kcal/mol, comparable to the azole antifungal ketoconazole (-10.1 kcal/mol) . The relatively low molecular weight (190.16 g/mol) and synthetic accessibility of the 2,6-substituted core offer advantages for rapid analog generation in early-stage CYP3A4 inhibitor discovery programs.

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